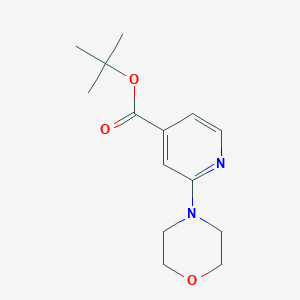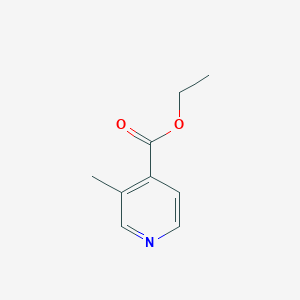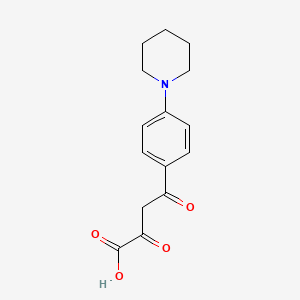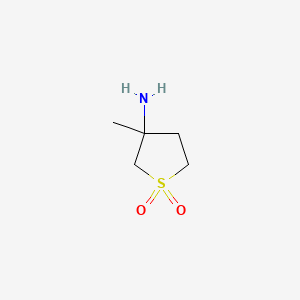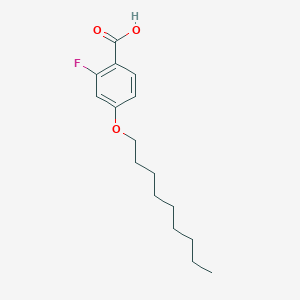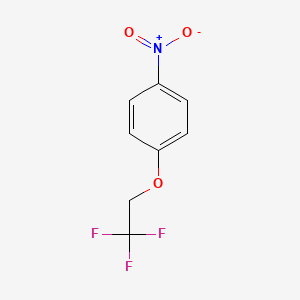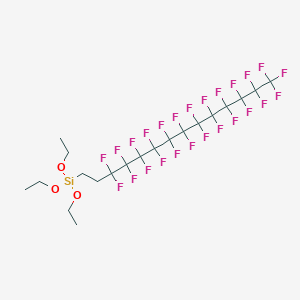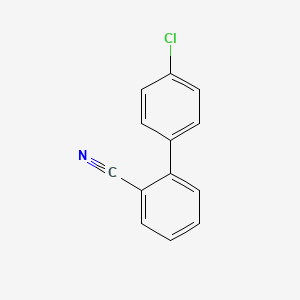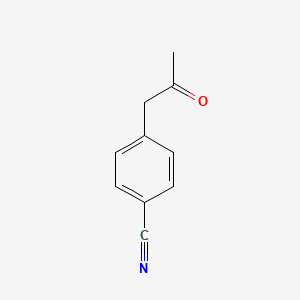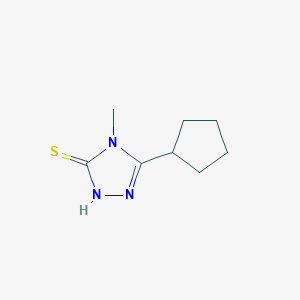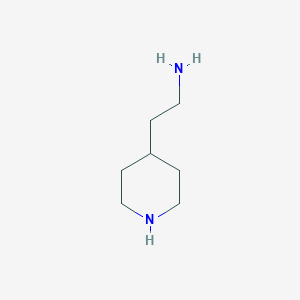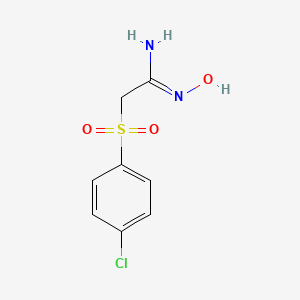
4-氯苯磺酰乙酰胺肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorophenylsulfonyl)acetamidoxime is an organic compound with the molecular formula C(_8)H(_9)ClN(_2)O(_3)S and a molecular weight of 248.69 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a sulfonylacetamidoxime moiety. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
科学研究应用
(4-Chlorophenylsulfonyl)acetamidoxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenylsulfonyl)acetamidoxime typically involves the reaction of 4-chlorobenzenesulfonyl chloride with acetamidoxime. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for (4-Chlorophenylsulfonyl)acetamidoxime are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Types of Reactions:
Oxidation: (4-Chlorophenylsulfonyl)acetamidoxime can undergo oxidation reactions, particularly at the oxime group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of (4-Chlorophenylsulfonyl)acetamidoxime involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The oxime group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
(4-Chlorophenylsulfonyl)acetonitrile: Similar structure but with a nitrile group instead of an oxime.
(4-Chlorophenylsulfonyl)acetohydrazide: Contains a hydrazide group instead of an oxime.
(4-Chlorophenylsulfonyl)acetone: Features a ketone group in place of the oxime.
Uniqueness: (4-Chlorophenylsulfonyl)acetamidoxime is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the sulfonyl and oxime groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research applications.
属性
CAS 编号 |
70661-64-2 |
|---|---|
分子式 |
C8H9ClN2O3S |
分子量 |
248.69 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)sulfonyl-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H9ClN2O3S/c9-6-1-3-7(4-2-6)15(13,14)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
InChI 键 |
RJWJKIYKFMICDI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(=NO)N)Cl |
手性 SMILES |
C1=CC(=CC=C1S(=O)(=O)C/C(=N\O)/N)Cl |
规范 SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(=NO)N)Cl |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



